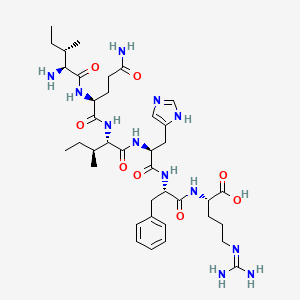
L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- is a complex peptide composed of multiple amino acids. This compound is notable for its involvement in various biochemical processes, including protein synthesis, immune response modulation, and nitric oxide production. Each amino acid in this peptide contributes to its unique properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups are removed to expose reactive sites for subsequent coupling.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into bacterial or yeast cells, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatography techniques.
化学反应分析
Types of Reactions
L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine and phenylalanine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Amino acid residues can be substituted through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the target residue, such as acylating agents for lysine residues.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.
科学研究应用
L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including immune modulation and wound healing.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用机制
The mechanism of action of L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- involves its interaction with various molecular targets and pathways:
Nitric Oxide Production: L-Arginine is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response.
Protein Synthesis: The peptide contributes to protein synthesis by providing essential amino acids.
Immune Modulation: The peptide can modulate immune responses by influencing T-cell proliferation and cytokine production.
相似化合物的比较
Similar Compounds
- L-Arginine, L-isoleucyl-L-seryl-L-glutaminyl-L-alanyl-L-valyl-L-histidyl-L-alanyl-L-alanyl-L-histidyl-L-alanyl-L-a-glutamyl-L-isoleucyl-L-asparaginyl-L-a-glutamyl-L-alanylglycyl-
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
Uniqueness
L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and functions. Its ability to produce nitric oxide and modulate immune responses sets it apart from other peptides.
属性
CAS 编号 |
855399-13-2 |
|---|---|
分子式 |
C38H60N12O8 |
分子量 |
813.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C38H60N12O8/c1-5-21(3)30(40)35(55)46-25(14-15-29(39)51)32(52)50-31(22(4)6-2)36(56)49-28(18-24-19-43-20-45-24)34(54)48-27(17-23-11-8-7-9-12-23)33(53)47-26(37(57)58)13-10-16-44-38(41)42/h7-9,11-12,19-22,25-28,30-31H,5-6,10,13-18,40H2,1-4H3,(H2,39,51)(H,43,45)(H,46,55)(H,47,53)(H,48,54)(H,49,56)(H,50,52)(H,57,58)(H4,41,42,44)/t21-,22-,25-,26-,27-,28-,30-,31-/m0/s1 |
InChI 键 |
DVLCCGMHDLXQKR-LCEIJQIJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


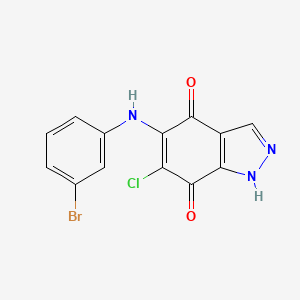
![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
![5-[(Benzyloxy)methyl]spiro[3.5]nonane](/img/structure/B14181880.png)

![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)
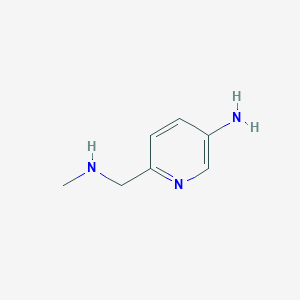
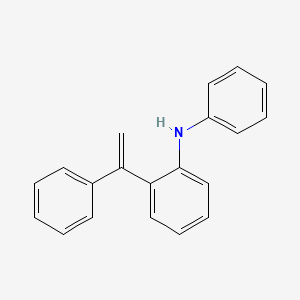

![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)
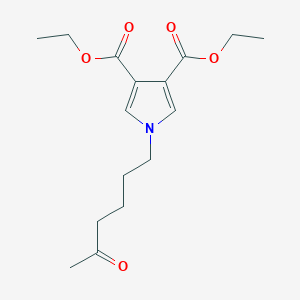
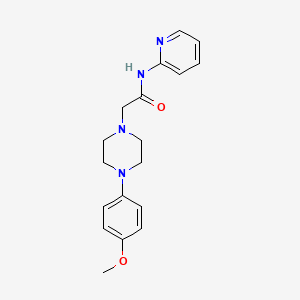


![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
